molecular formula C15H17N3O7S B2854610 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034383-65-6

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No. B2854610
CAS RN: 2034383-65-6
M. Wt: 383.38
InChI Key: HZVBDSUQXJWJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C15H17N3O7S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be used as a building block for the synthesis of novel pharmaceutical agents. Its complex structure, which includes an oxazolidinone moiety, may be useful in the development of antibiotics, as oxazolidinones are known for their antibacterial properties .

Pharmacology

Pharmacologically, the compound might serve as a precursor for drugs targeting various diseases. The sulfonyl and azetidine groups present in the molecule could interact with biological targets, potentially leading to new treatments for conditions such as cancer or autoimmune disorders .

Biochemistry

Biochemically, the compound could be important in enzyme inhibition studies. The specific arrangement of functional groups might allow it to bind to active sites of certain enzymes, thereby inhibiting their action, which is a common strategy in drug design .

Chemical Research

In chemical research, particularly in the area of fluorinated building blocks, this compound could be utilized to study the effects of fluorination on molecular properties. Fluorine atoms can significantly alter the behavior of organic molecules, affecting their reactivity and stability .

Organic Chemistry

From an organic chemistry perspective, the compound could be used to explore new synthetic pathways. Its structure contains several functional groups that could undergo various organic reactions, providing insights into reaction mechanisms and kinetics .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its unique mass and structure could help in the identification and quantification of similar compounds in complex mixtures .

Environmental Science

The compound’s potential applications in environmental science could involve the study of its degradation products and their environmental impact. Understanding how such compounds break down in the environment is crucial for assessing their long-term effects .

Material Science

Lastly, in material science, the compound could be investigated for its properties when incorporated into polymers or coatings. The incorporation of pharmaceutical compounds into materials can lead to the development of surfaces with antibacterial properties, which is highly valuable in medical settings .

properties

IUPAC Name

5-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S/c1-24-12-3-2-10(4-11(12)14(16)20)26(22,23)17-5-9(6-17)7-18-13(19)8-25-15(18)21/h2-4,9H,5-8H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBDSUQXJWJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.